molecular formula C7H7NOS B1329633 3-(2-Thienyl)acrylamide CAS No. 24654-26-0

3-(2-Thienyl)acrylamide

Cat. No.: B1329633
CAS No.: 24654-26-0
M. Wt: 153.2 g/mol
InChI Key: AEKLLKXWNJVXKT-UHFFFAOYSA-N
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Description

3-(2-Thienyl)acrylamide, also known as (E)-3-(thiophen-2-yl)acrylamide, is a high-purity synthetic compound provided for scientific research and development. This acrylamide derivative is a structural analog of known positive allosteric modulators and has been identified as a key compound in pharmacological studies, particularly in neuroscience. Research indicates that this compound and its close structural analogs are investigated for their activity on ligand-gated ion channels. Specifically, the compound DM497, which is derived from this compound, has been shown to function as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) . Studies on DM497 demonstrate that this positive modulation can produce antinociceptive effects, effectively relieving neuropathic pain in animal models, such as those induced by the chemotherapeutic agent oxaliplatin . This suggests potential research applications for this compound in developing non-opioid strategies for chronic pain. Furthermore, structurally related acrylamide-derived compounds have been synthesized and characterized for their effects on the mammalian GABA A receptor, a major inhibitory receptor in the central nervous system . These compounds can exhibit concurrent potentiating and inhibitory effects on GABA A receptors, with potentiation mediated by classic anesthetic binding sites . The lipophilicity and estimated brain penetration parameters for these compounds have been calculated, supporting their relevance for central nervous system targets . This product is intended for research use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiophen-2-ylprop-2-enamide
Source PubChem
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InChI

InChI=1S/C7H7NOS/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AEKLLKXWNJVXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275882
Record name 3-(2-Thienyl)acrylamide
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Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24654-26-0, 36650-39-2
Record name 3-(2-Thienyl)-2-propenamide
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Record name 3-(2-Thienyl)acrylamide
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Record name 3-(2-Thienyl)acrylamide
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Record name 3-(2-thienyl)acrylamide
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Synthetic Methodologies for 3 2 Thienyl Acrylamide and Its Congeners

Precursor Synthesis Strategies Involving Thiophene (B33073) and Acryloyl Moieties

The foundational precursor, (E)-3-(2-thienyl)acrylic acid, is typically synthesized through condensation reactions that create the α,β-unsaturated carbonyl system attached to the thiophene ring. Several classical organic reactions are employed for this purpose, each offering distinct advantages in terms of reagents, conditions, and stereoselectivity.

Synthesis of (E)-3-(2-thienyl)acrylic acid and derivatives

Perkin Reaction: This reaction provides a direct route to α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid. orgsyn.orgsigmaaldrich.com For the synthesis of 3-(2-thienyl)acrylic acid, thiophene-2-carboxaldehyde is reacted with acetic anhydride and an alkali acetate (B1210297) (such as sodium acetate or potassium acetate). pharmaffiliates.com The alkali salt acts as a base catalyst in this process. orgsyn.orgsigmaaldrich.com This method is particularly applicable to aromatic aldehydes for preparing substituted cinnamic acids. sigmaaldrich.com

ReactantsCatalystProduct
Thiophene-2-carboxaldehyde, Acetic anhydrideSodium acetate(E)-3-(2-Thienyl)acrylic acid

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by a dehydration reaction. nih.gov In a pertinent example, the condensation of a formylated ester with malonic acid in pyridine (B92270) with a catalytic amount of piperidine (B6355638) can be used to generate the acrylic acid moiety. rsc.org A common variation, the Doebner modification, utilizes pyridine as the solvent and is suitable when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. nih.gov This reaction typically proceeds with subsequent decarboxylation.

Carbonyl CompoundActive Methylene (B1212753) CompoundBase/SolventProduct
Thiophene-2-carboxaldehydeMalonic acidPiperidine/Pyridine(E)-3-(2-Thienyl)acrylic acid

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes. It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. espublisher.com This reaction is particularly effective for producing predominantly E-alkenes. espublisher.com For the synthesis of the ester precursor to 3-(2-thienyl)acrylic acid, thiophene-2-carboxaldehyde is reacted with a phosphonate reagent such as triethyl phosphonoacetate in the presence of a base. The resulting ester can then be hydrolyzed to the desired carboxylic acid. The phosphonate-stabilized carbanions are more nucleophilic and less basic than the ylides used in the Wittig reaction, and the dialkylphosphate byproduct is easily removed by aqueous extraction. espublisher.com

AldehydePhosphonate ReagentBaseIntermediate ProductFinal Product
Thiophene-2-carboxaldehydeTriethyl phosphonoacetateSodium HydrideEthyl (E)-3-(2-thienyl)acrylate(E)-3-(2-Thienyl)acrylic acid

Amidation Reactions for Acrylamide (B121943) Formation

Once (E)-3-(2-thienyl)acrylic acid is synthesized, the next crucial step is the formation of the amide bond. This is achieved through various amidation methodologies that activate the carboxylic acid group to facilitate nucleophilic attack by an amine.

Acid Chloride Methodologies

A common and effective method for activating a carboxylic acid is to convert it into its corresponding acid chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The general procedure involves heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent like dichloromethane. orgsyn.org The excess thionyl chloride can be removed by distillation. orgsyn.org The resulting 3-(2-thienyl)acryloyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a primary or secondary amine to form the desired 3-(2-thienyl)acrylamide derivative. A base, such as triethylamine, is often added to neutralize the hydrogen chloride gas that is produced as a byproduct. espublisher.com

Carboxylic AcidChlorinating AgentAmineBaseProduct
(E)-3-(2-Thienyl)acrylic acidThionyl chloridePrimary or Secondary AmineTriethylamine(E)-3-(2-Thienyl)acrylamide derivative

In Situ Active Ester Methodologies (e.g., using HOBt, DCCI)

To avoid the isolation of the often-unstable acid chloride, in situ active ester methodologies are frequently employed, particularly in peptide synthesis. google.com These methods involve the use of coupling reagents to generate a reactive ester intermediate in the reaction mixture, which then reacts with the amine.

A widely used combination of coupling reagents is N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). google.com In this process, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by HOBt to form an active ester. The active ester is less prone to racemization and side reactions and reacts cleanly with the amine to yield the desired amide. A significant advantage of using DCC is that the byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration. google.com

Carboxylic AcidCoupling ReagentsAmineProduct
(E)-3-(2-Thienyl)acrylic acidDCC, HOBtPrimary or Secondary Amine(E)-3-(2-Thienyl)acrylamide derivative

Mixed Anhydride Methodologies

The mixed anhydride method is another powerful technique for amide bond formation, commonly used in peptide synthesis. This method involves the activation of the carboxylic acid by converting it into a mixed anhydride with another, typically more sterically hindered, carboxylic acid or a carbonic acid derivative.

A common approach is to react the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). This forms a mixed carbonic anhydride, which is a highly activated species. The subsequent addition of the amine leads to the formation of the desired amide. This method is valued for its rapid reaction rates and high yields.

Carboxylic acidActivating AgentBaseAmineProduct
(E)-3-(2-Thienyl)acrylic acidIsobutyl chloroformateN-MethylmorpholinePrimary or Secondary Amine(E)-3-(2-Thienyl)acrylamide derivative

Amidation with N-Protecting Group-N-methyl-1,3-propane diamine

A specific and important congener of this compound is (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide. The synthesis of this compound requires a strategic approach due to the presence of two amine groups in the diamine starting material.

The synthesis begins with the amidation of (2E)-3-(2-thienyl)acrylic acid with a protected form of N-methyl-1,3-propanediamine. A common protecting group for the methylamino functionality is the tert-butoxycarbonyl (Boc) group. The amidation reaction is carried out to form (E)-N-[3-(methyl-tert-butoxycarbonylamino)propyl]-3-(thiophene-2-yl)acrylamide.

Following the successful formation of the amide bond, the Boc protecting group is removed under acidic conditions, for example, by treatment with hydrogen chloride gas in a suitable solvent like dichloromethane. This deprotection step yields the final product, (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide.

Protected AmineCarboxylic AcidDeprotection AgentFinal Product
N-Boc-N-methyl-1,3-propanediamine(E)-3-(2-Thienyl)acrylic acidHydrogen chloride(E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide

Condensation Reactions (e.g., with 2-cyanoacetamide)

A primary and effective method for synthesizing acrylamide derivatives incorporating a thiophene ring is the Knoevenagel condensation. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of a compound with an active methylene group, such as 2-cyanoacetamide (B1669375), to the carbonyl group of an aldehyde, in this case, 2-thiophenecarboxaldehyde. wikipedia.orgmdpi.com The process is typically catalyzed by a weak base, such as piperidine, and is followed by a dehydration reaction to yield the final α,β-unsaturated product. wikipedia.orgchemspider.com

The reaction is valued for its operational simplicity and generally high yields. For instance, the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide, using piperidine as a catalyst in boiling ethanol, has been reported to produce the corresponding acrylamide in a 90% yield after only 45 minutes. mdpi.com Similarly, reacting 6-nitroveratraldehyde (B1662942) with 2-cyanoacetamide in refluxing methanol (B129727) with a few drops of piperidine resulted in a quantitative 100% yield of the desired 2-cyano-3-aryl-acrylamide. chemspider.com These examples highlight the robustness of the Knoevenagel condensation for creating complex acrylamides from thiophene-containing aldehydes.

The table below summarizes typical conditions and outcomes for this type of condensation reaction.

Aldehyde ReactantActive Methylene CompoundCatalyst/SolventConditionsYieldReference
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde2-cyanoacetamidePiperidine/EthanolReflux, 45 min90% mdpi.com
6-nitroveratraldehyde2-cyanoacetamidePiperidine/MethanolReflux, 2 h100% chemspider.com
2-methoxybenzaldehydeThiobarbituric acidPiperidine/EthanolNot specifiedNot specified wikipedia.org

Advanced Synthetic Strategies for Substituted Acrylamides Incorporating Thiophene

Beyond the standard Knoevenagel condensation, advanced strategies have been developed to improve reaction times, yields, and environmental friendliness for the synthesis of substituted acrylamides containing a thiophene moiety.

One significant advancement is the use of microwave (MW) irradiation. unifap.br Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while often providing high yields. unifap.br For example, the Knoevenagel condensation of various aromatic aldehydes with cyanoacetamide has been shown to proceed in as little as 35 minutes with yields between 70-99% under low-power MW irradiation, often using green solvents. unifap.br This technique offers a stark contrast to conventional heating methods which might require 240 minutes to achieve similar results. unifap.br

Another strategy involves the use of different catalytic systems to enhance efficiency. While basic amines are common, other catalysts such as ionic liquids have been employed. organic-chemistry.orgscielo.org.mx For instance, Diisopropyl ethyl ammonium (B1175870) acetate (DIPEAc) has been used as a recyclable ionic liquid catalyst for the synthesis of cyanoacrylates, a class of compounds closely related to acrylamides. scielo.org.mx Additionally, the Doebner modification of the Knoevenagel condensation allows for the use of malonic acid derivatives, which undergo condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org This method, often using pyridine as both a solvent and catalyst, expands the range of accessible acrylamide structures. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The table below compares conventional and advanced synthetic approaches.

StrategyKey FeaturesTypical Reaction TimeYield RangeReference
Conventional HeatingStandard reflux conditionsHours (e.g., 240 min)Good to Excellent (70-98%) unifap.br
Microwave IrradiationRapid, energy-efficient, often uses green solventsMinutes (e.g., 35 min)High (70-99%) unifap.br
Doebner-Knoevenagel CondensationUses malonic acid derivatives; involves decarboxylationVariesHigh organic-chemistry.orgresearchgate.net

Mechanistic Aspects of Key Synthetic Steps

The synthesis of this compound and its congeners via condensation reactions proceeds through a well-understood mechanistic pathway. researchgate.net The Knoevenagel condensation, being the most common route, serves as a prime example. wikipedia.orgresearchgate.net

The mechanism initiates with the deprotonation of the active methylene compound (e.g., 2-cyanoacetamide) by a base, typically a mild amine catalyst like piperidine. wikipedia.orgresearchgate.net This step generates a stabilized carbanion or enolate. researchgate.netorganic-chemistry.org The electron-withdrawing cyano and amide groups are crucial as they increase the acidity of the methylene protons, facilitating their removal by a weak base. wikipedia.org

The key C-C bond formation occurs in the next step, where the nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde (2-thiophenecarboxaldehyde). researchgate.netperiodikos.com.br This addition reaction forms an aldol-type intermediate. researchgate.netorganic-chemistry.org

Reactivity and Mechanistic Investigations of 3 2 Thienyl Acrylamide

Reactions of the Acrylamide (B121943) Moiety

The characteristic reactivity of 3-(2-thienyl)acrylamide is dominated by the electrophilic nature of the carbon-carbon double bond, which is conjugated with the electron-withdrawing amide group. This polarization makes the β-carbon susceptible to attack by nucleophiles in a process known as a Michael-type or conjugate addition. nih.gov The acrylamide functional group is a soft electrophile and therefore reacts preferentially with soft nucleophiles. nih.gov

Nucleophilic Addition Reactions (e.g., Thiol Addition)

The most prominent reaction of the acrylamide moiety is the nucleophilic conjugate addition. Thiols, particularly the deprotonated thiolate anions (RS⁻), are highly effective nucleophiles for this transformation due to their "soft" nature, which aligns with the soft electrophilicity of the β-carbon of the acrylamide. nih.govnih.gov This reaction, often referred to as the thiol-Michael addition, is of significant interest, particularly in biological contexts where acrylamides can form covalent adducts with cysteine residues in proteins. nih.govresearchgate.net

The general mechanism involves the attack of a thiolate anion on the electrophilic β-carbon, forming a transient enolate intermediate. This intermediate is then rapidly protonated by a proton source, such as water or the conjugate acid of the base that deprotonated the thiol, to yield the final thioether adduct. nih.govrsc.org

General Mechanism of Thiol-Michael Addition to an AcrylamideFigure 1: General mechanism of the thiol-Michael addition to an acrylamide, resulting in a stable thioether adduct. The reaction proceeds via a transient enolate intermediate.

Although kinetic data for this compound is not available, a detailed mechanistic study on the addition of various alkyl thiols to N-phenylacrylamide (NPA) provides significant insights that are applicable. nih.govrsc.org The reaction kinetics are typically studied under pseudo-first-order conditions, and the data indicate that the rate-limiting step is the initial nucleophilic attack of the thiolate on the β-carbon. nih.govrsc.org This is followed by a rapid protonation of the resulting enolate intermediate.

The reactivity is sensitive to the nucleophilicity of the thiol. A Brønsted-type analysis, which correlates the reaction rate constant with the pKa of the nucleophile (the thiol), was performed for the reaction of NPA with a series of alkyl thiols. The analysis yielded a βnucRS- value of 0.07 ± 0.04. nih.govrsc.org This small value suggests a transition state that is early along the reaction coordinate, with only a small degree of bond formation between the sulfur and the β-carbon.

Below is a table of representative second-order rate constants for the reaction of N-phenylacrylamide with various thiols, illustrating the influence of thiol pKa on reactivity.

Thiol CompoundpKakRS- (M-1s-1)
2-(Diethylamino)ethanethiol8.42.0 (± 0.2) x 102
2-Methoxyethanethiol9.62.7 (± 0.2) x 102
3-Mercaptopropanoic acid10.12.7 (± 0.1) x 102
1-Thioglycerol10.22.9 (± 0.1) x 102
2-Mercaptoethanol10.42.8 (± 0.1) x 102
Data derived from a mechanistic study on N-phenylacrylamide. rsc.org The rate constant kRS- refers to the reaction of the thiolate anion.

Solvent kinetic isotope effects (SKIEs) are a powerful tool for elucidating reaction mechanisms by probing the role of proton transfers in the transition state. chem-station.com The SKIE is determined by comparing the reaction rate in a standard solvent (like H₂O) to that in a deuterated solvent (D₂O).

In the mechanistic study of thiol addition to N-phenylacrylamide, the SKIE (kH₂O/kD₂O) was found to be 1.14 ± 0.05. rsc.org This value, being close to unity (a "normal" SKIE), indicates that there is no significant proton transfer occurring in the rate-limiting step of the reaction. This finding further supports the proposed mechanism where the nucleophilic attack by the thiolate is the slow step, and the subsequent protonation of the enolate intermediate is a fast, post-rate-determining event. nih.govrsc.org

The rate of thiol addition to acrylamides is highly dependent on both pH and temperature. The pH dependence arises because the reactive species is the thiolate anion (RS⁻), not the neutral thiol (RSH). The concentration of the thiolate is dictated by the pH of the solution and the pKa of the thiol, according to the Henderson-Hasselbalch equation. As the pH increases above the thiol's pKa, the concentration of the more nucleophilic thiolate increases, leading to a significant acceleration in the reaction rate. rsc.orgnih.gov Kinetic studies on N-phenylacrylamide confirmed a linear dependence of the observed rate constant on the hydroxide ion concentration at pH values below the thiol pKa, consistent with a mechanism involving the thiolate anion. rsc.org

Temperature dependence studies allow for the determination of the activation parameters of the reaction, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), via an Eyring plot. For the reaction of 2-(diethylamino)ethanethiol with N-phenylacrylamide, the activation parameters were determined. rsc.org

ParameterValue
ΔH‡ (kJ/mol)21 ± 1
ΔS‡ (J/mol·K)-120 ± 4
Activation parameters for the reaction of 2-(diethylamino)ethanethiol with N-phenylacrylamide. rsc.org

The small positive enthalpy of activation (ΔH‡) is indicative of a low energy barrier to reaction. rsc.org The large negative entropy of activation (ΔS‡) suggests a highly ordered transition state, which is consistent with two reactant molecules (the thiol and the acrylamide) combining into a single, constrained structure in the rate-limiting step. nih.govrsc.org Similar studies on the reaction of acrylamide with thiols like L-cysteine and glutathione also show that the reactions are pH-dependent and allow for the calculation of activation energies. oup.com

Electrophilic Reactions

The acrylamide moiety in this compound is inherently electron-deficient due to the strong electron-withdrawing effect of the conjugated amide group. This electronic character makes the double bond a poor substrate for reactions with electrophiles. Electrophilic addition, a reaction typical for electron-rich alkenes, is not a characteristic reaction pathway for acrylamides under normal conditions. The deactivation of the π-system towards electrophilic attack means that reactions such as acid-catalyzed hydration, halogenation, or hydrohalogenation are generally not observed.

Cycloaddition Reactions

The electron-deficient double bond of the acrylamide system makes it an excellent dienophile or dipolarophile for various cycloaddition reactions.

Diels-Alder Reaction: As a dienophile, the acrylamide moiety can react with electron-rich dienes in a [4+2] cycloaddition to form cyclohexene derivatives. While less reactive than corresponding α,β-unsaturated ketones or esters, acrylamides can participate in Diels-Alder reactions, sometimes requiring thermal conditions or Lewis acid catalysis to proceed efficiently. nih.govnih.gov The stereochemistry of these reactions is often highly controlled. This reactivity has been exploited to use dienes as thermally reversible protecting groups for the acrylamide functionality during synthesis. nih.gov

1,3-Dipolar Cycloadditions: Acrylamides are particularly effective as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, nitrones, and nitrile imines. researchgate.netrsc.orgchim.it These reactions are a powerful method for constructing five-membered heterocyclic rings. For instance, the reaction of an acrylamide with a nitrile imine can yield highly substituted pyrazoline structures. The use of chiral acrylamides in these reactions can lead to high levels of stereocontrol, making it a valuable tool in asymmetric synthesis. researchgate.netrsc.org

Reactions Involving the Thiophene (B33073) Ring

The thiophene moiety in this compound is an aromatic system, making it susceptible to reactions that are characteristic of aromatic compounds, notably electrophilic substitution and metal-catalyzed cross-coupling.

Electrophilic Aromatic Substitution

The thiophene ring is significantly more reactive than benzene towards electrophilic aromatic substitution (SEAr), with a preference for substitution at the C2 (α) position. pearson.comonlineorganicchemistrytutor.com In this compound, the C2 position is already substituted. The acrylamide group acts as an electron-withdrawing group (EWG) through resonance, which deactivates the aromatic ring towards electrophilic attack. ulethbridge.cacognitoedu.orgchemistrytalk.org

Despite this deactivation, any electrophilic substitution is strongly directed to the C5 position, which is the other α-position of the thiophene ring. This is because the carbocation intermediate (a σ-complex or arenium ion) formed by attack at C5 is more resonance-stabilized than the intermediate formed by attack at the β-positions (C3 or C4). organicchemistrytutor.com The presence of the EWG makes the reaction conditions for substitution more demanding than for unsubstituted thiophene. ulethbridge.ca Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. minia.edu.egmasterorganicchemistry.com

Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry offers powerful tools for functionalizing aromatic rings through metal-catalyzed cross-coupling reactions, often via C-H bond activation. Palladium-catalyzed direct arylation is a particularly effective method for thiophene derivatives, allowing for the formation of C-C bonds without the need for pre-functionalized organometallic reagents. researchgate.netrsc.org This approach has been successfully applied to various thiophenes, including those with sulfinyl groups, demonstrating selectivity for the C2 and C5 positions. nih.gov For this compound, direct arylation would be expected to occur at the C5 position. mdpi.com The general mechanism for these transformations typically involves a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle, initiated by C-H activation to form a palladacycle intermediate. acs.orgnih.govnih.gov

A more specialized, yet highly significant, transformation is the formation of C-SCF₃ bonds. While direct C(sp³)-SCF₃ coupling is a distinct process, the related palladium-catalyzed trifluoromethylthiolation of aryl halides provides a pathway to Ar-SCF₃ compounds. This highlights the potential for introducing the valuable SCF₃ group onto the thiophene ring of this compound, likely at a pre-halogenated C5 position, using advanced palladium catalyst systems.

Derivatization Strategies for Chemical Transformations

The acrylamide portion of the molecule is a classic Michael acceptor, and the amide group itself can undergo substitution, providing versatile handles for chemical modification.

Reaction with Specific Derivatizing Agents

The α,β-unsaturated system in this compound is susceptible to conjugate addition (Michael addition) by nucleophiles. nih.govbeilstein-journals.org This reaction is a cornerstone of its derivatization. Additionally, the amide functionality can react with specific agents under certain conditions.

Thiol-Based Reagents (d-cysteine, 2-mercaptobenzoic acid): Thiol-containing molecules like d-cysteine and 2-mercaptobenzoic acid are excellent nucleophiles for Michael addition reactions. The sulfhydryl group attacks the β-carbon of the acrylamide double bond, leading to the formation of a stable thioether linkage. nih.govresearchgate.netrsc.orgresearchgate.net This reaction is widely used for the detection and modification of acrylamides. researchgate.net The general reactivity of α,β-unsaturated amides with thiols is well-established, with reaction rates influenced by factors such as the pKa of the thiol and the electronic properties of the amide. nih.govchemrxiv.org

Dansulfinic acid: While less common, sulfinic acids can also act as nucleophiles in Michael additions, adding to the β-carbon of α,β-unsaturated systems to form sulfones.

Xanthydrol: This reagent specifically targets the amide functional group. The reaction involves the substitution of an amide hydrogen with the xanthyl group, forming a new C-N bond. nih.govsemanticscholar.org This derivatization is often used to modify primary and secondary amides for analytical purposes.

Below is a table summarizing typical conditions for the derivatization of the parent acrylamide molecule, which are applicable to this compound.

Derivatizing AgentReaction TypeTypical ConditionsProduct Type
d-cysteineThiol-Michael AdditionpH ~6.5-7.3, 70-90°C, 50 minThioether Adduct
2-mercaptobenzoic acidThiol-Michael AdditionAqueous or organic solvent, often base-catalyzedThioether Adduct
XanthydrolN-H SubstitutionAcidic conditions (e.g., 0.05 M HCl), ambient temp., 30 minN-Xanthyl Amide

Elucidation of Reaction Mechanisms

Understanding the step-by-step pathways of these reactions is crucial for controlling outcomes and designing new transformations.

Electrophilic Aromatic Substitution: The mechanism proceeds in two main steps. First, the π electrons of the thiophene ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation known as a σ-complex or arenium intermediate. The positive charge in this intermediate is delocalized over the ring. For attack at the C5 position of 2-substituted thiophene, the resonance structures are more stable. In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Metal-Catalyzed C-H Arylation: A plausible mechanism for the direct arylation of thiophenes often involves a Concerted Metalation-Deprotonation (CMD) pathway. In a typical palladium-catalyzed cycle, a Pd(II) species coordinates to the thiophene ring. The C-H bond at the C5 position is then broken in a concerted step involving a base, leading to a cyclometalated Pd(II) intermediate. This intermediate then reacts with the coupling partner (e.g., an aryl halide) through oxidative addition, forming a Pd(IV) species. Finally, reductive elimination occurs, forming the new C-C bond and regenerating the active Pd(II) catalyst. acs.orgnih.gov

Thiol-Michael Addition: This conjugate addition reaction can be initiated by a base, which deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). nih.gov The thiolate then attacks the electrophilic β-carbon of the α,β-unsaturated amide system. researchgate.net This creates a resonance-stabilized enolate intermediate. The final step is the protonation of the enolate at the α-carbon, typically by the protonated base or solvent, to yield the final thioether adduct. nih.govrsc.org The reaction is generally considered a 1,4-addition. nih.gov

Xanthydrol Derivatization: The reaction of xanthydrol with an amide is typically acid-catalyzed. The acidic conditions protonate the hydroxyl group of xanthydrol, converting it into a good leaving group (water). This facilitates the formation of a stable xanthyl cation. The amide nitrogen then acts as a nucleophile, attacking the xanthyl cation. Subsequent deprotonation of the nitrogen yields the final N-substituted amide product.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of molecules like 3-(2-Thienyl)acrylamide. By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between accuracy and computational cost. It is widely applied to determine optimized molecular geometries, electronic properties, and chemical reactivity. researchgate.netsemanticscholar.org

Table 1: Global DFT Reactivity Descriptors for Acrylamide (B121943) (ACR) and Related Reactants (Values in eV). researchgate.net
CompoundIonization Potential (I)Electron Affinity (A)Hardness (η)Chemical Potential (μ)
Acrylamide (ACR)9.9-0.85.3-4.5
L-Cysteine (L-Cys)9.4-1.35.4-4.1
L-Glutathione (L-GSH)9.2-0.95.0-4.1

Frontier Molecular Orbital (FMO) theory is a fundamental concept within computational chemistry for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the highest-energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO, the lowest-energy orbital devoid of electrons, relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.com

For molecules in the acrylamide family, the distribution of these orbitals is key to their reactivity. nih.gov The LUMO is typically located over the β-carbon of the α,β-unsaturated system, making this site susceptible to nucleophilic attack. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations for (E)-3-(2,6-dichlorophenyl)-acrylamide, a related compound, show a HOMO-LUMO energy gap of 4.17 eV in the gaseous state. nih.gov

Table 2: Representative Frontier Orbital Energies and Gaps from DFT Calculations (Values in eV).
CompoundEHOMOELUMOEnergy Gap (ΔE)Source
(E)-3-(2,6-dichlorophenyl)-acrylamide--4.17 nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While extensive MD simulation data specifically for the this compound monomer is limited in readily available literature, the technique is widely applied to study systems containing acrylamide units, particularly polymers and hydrogels. mdpi.comresearchgate.net For small molecules, MD simulations can provide valuable insights into conformational dynamics, solvation processes, and interactions with biological macromolecules.

The development of molecular force fields, which are essential for conducting MD simulations, is a critical step. Resources like the Automated Topology Builder (ATB) can generate the necessary parameters and topologies for MD simulations of novel molecules, including derivatives of 3-(2-thienyl)acrylate. uq.edu.au Such simulations would allow for the exploration of the compound's behavior in different environments, such as in aqueous solution or near a protein binding site, revealing preferred conformations and intermolecular interactions that govern its properties.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical reactions in large, complex systems like enzymes. nih.govwikipedia.org This approach combines the high accuracy of QM for a small, chemically active region with the computational efficiency of MM for the larger surrounding environment. usc.edu

The acrylamide moiety is a well-known "warhead" in targeted covalent inhibitors, which form irreversible bonds with nucleophilic residues, typically cysteine, in protein active sites. nih.gov QM/MM simulations have been instrumental in elucidating the reaction mechanisms of such inhibitors. nih.govbiorxiv.orgbiorxiv.org In a typical QM/MM setup for studying the reaction of an acrylamide-containing molecule with a protein, the acrylamide group and the interacting cysteine side chain are treated with a QM method. usc.edubiorxiv.org The rest of the protein and the surrounding solvent are described by an MM force field. usc.edu This partitioning allows for a detailed investigation of the bond-forming process, including the calculation of reaction free energy profiles and the identification of transition states, within the realistic and complex environment of the enzyme active site. nih.govbiorxiv.org

Prediction of Spectroscopic Properties

Theoretical calculations, particularly using DFT, are highly effective in predicting and interpreting the spectroscopic properties of molecules. researchgate.netnih.gov By calculating the vibrational frequencies and electronic transitions of this compound, researchers can assign experimental spectra (such as FT-IR, FT-Raman, and UV-Vis) and gain a deeper understanding of the molecule's structural and electronic characteristics. researchgate.net

In a combined experimental and theoretical study of the closely related 3-(2-Thienyl)acrylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory achieved excellent agreement with experimental spectroscopic data. researchgate.net It is a common practice to apply scaling factors to the calculated vibrational wavenumbers to correct for systematic errors arising from the harmonic approximation used in the calculations and basis set limitations, thereby improving the correlation with experimental results. nih.gov Time-dependent DFT (TD-DFT) is specifically used to simulate electronic absorption spectra, providing information on electronic transitions, such as the HOMO-LUMO transition. researchgate.net

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm-1) for an Acrylamide Derivative. nih.gov
Vibrational ModeExperimental (FT-IR)Calculated (DFT)
N-O stretching959968
C=C stretching14271572
C=C stretching15491644

Mechanistic Predictions and Transition State Analysis

Computational methods are indispensable for predicting reaction mechanisms and characterizing the high-energy transition states that are difficult to observe experimentally. For this compound, the reactivity is dominated by the α,β-unsaturated amide system, which readily undergoes conjugate addition reactions, such as the Michael addition with nucleophiles like thiols. nih.gov

DFT studies on the reaction of acrylamide with L-cysteine and L-glutathione have been used to model the reaction pathway, calculate activation energies, and analyze the structure of the transition state. nih.govresearchgate.net Such studies can compare different potential mechanisms, for instance, a free radical versus an ionic pathway, to determine the most energetically favorable route. nih.gov QM/MM simulations further enhance these predictions by modeling the reaction within a complex biological environment. biorxiv.org These simulations can map the entire free energy profile of the covalent modification of a cysteine residue by an acrylamide warhead, identifying the rate-limiting step and the roles of neighboring amino acid residues in catalysis, such as acting as general acids or bases. nih.govbiorxiv.org

Table 4: Calculated Activation Energies (Ea) for the Reaction of Acrylamide (ACR) with Thiols. researchgate.net
ReactionActivation Energy (Ea) (kJ·mol-1)
L-Cys-ACR62.19
L-GSH-ACR30.05

Future Research Directions and Unexplored Avenues in 3 2 Thienyl Acrylamide Chemistry

Novel Synthetic Routes and Sustainable Methodologies

The classical synthesis of 3-(2-thienyl)acrylamide and its derivatives often relies on Knoevenagel condensation between 2-thiophenecarboxaldehyde and an active methylene (B1212753) compound like 2-cyanoacetamide (B1669375), or Wittig-type reactions. mdpi.comresearchgate.net While effective, future research should pivot towards more sustainable, atom-economical, and modular synthetic strategies.

Modern Catalytic Approaches: A significant unexplored avenue is the application of modern catalytic methods. For instance, palladium-catalyzed hydroaminocarbonylation of 2-ethynylthiophene (B1312097) presents a highly atom-efficient, modular route directly to acrylamides. chemistryviews.org This approach, which combines an amine, acetylene (B1199291) (or a substituted alkyne), and carbon monoxide, could provide a direct and versatile entry to a wide array of N-substituted this compound derivatives. chemistryviews.org Investigating various palladium catalysts and ferrocenylphosphine ligands could optimize yields and functional group tolerance for this specific substrate. chemistryviews.org

Sustainable Methodologies: The development of greener synthetic protocols is paramount. This includes exploring microwave-assisted organic synthesis (MAOS) to accelerate reaction times and reduce energy consumption in condensation reactions. researchgate.net Furthermore, employing mechanochemistry, a solvent-free technique, could offer a highly sustainable alternative to traditional solution-phase syntheses. The use of biocatalysis, for example, employing enzymes for the amidation step, represents another frontier for green synthesis of this compound.

Synthetic MethodologyPotential Advantages for this compound SynthesisKey Research Focus
Palladium-Catalyzed Hydroaminocarbonylation High atom economy, modularity, direct access to N-substituted derivatives. chemistryviews.orgCatalyst and ligand screening, substrate scope expansion with 2-ethynylthiophene.
Microwave-Assisted Synthesis Reduced reaction times, improved yields, lower energy consumption. researchgate.netOptimization of Knoevenagel or Wittig reactions under microwave irradiation.
Mechanochemistry Solvent-free conditions, high efficiency, unique reactivity.Development of solid-state grinding methods for condensation reactions.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign.Identification and engineering of enzymes (e.g., lipases) for amidation.

Exploration of Underinvestigated Reactivity Pathways

The reactivity of this compound is dominated by its function as a Michael acceptor, reacting with soft nucleophiles like thiols. nih.govnih.gov However, its full reactive potential remains largely untapped.

Michael Addition Chemistry: While the reaction with simple thiols is known, a systematic investigation into its Michael addition reactions with a broader range of nucleophiles is warranted. This includes carbon nucleophiles (e.g., organometallics, enolates), phosphorus nucleophiles (phosphines, phosphites), and a wider array of heteroatomic nucleophiles. Understanding the kinetics and thermodynamics of these additions can pave the way for new functionalization strategies. The reactivity of this compound can be compared to other acrylamides, which show significant differences in reaction rates based on their substitution. nih.gov

Cycloaddition Reactions: The electron-deficient alkene of the acrylamide (B121943) moiety makes it a potential dienophile in Diels-Alder reactions or a partner in other cycloadditions, such as [3+2] cycloadditions with azides or nitrile oxides. The thiophene (B33073) ring itself can also participate in cycloaddition chemistry under specific conditions. Exploring these pathways could lead to the synthesis of complex heterocyclic structures containing the thienyl moiety, which are of significant interest in medicinal chemistry.

Thiophene Ring Functionalization: Post-synthesis functionalization of the thiophene ring of this compound is an under-explored area. Investigating electrophilic aromatic substitution (e.g., halogenation, nitration) at the C5 position of the thiophene ring could yield a new class of derivatives. The directing effects of the acrylamide side chain on the regioselectivity of these reactions would be of fundamental interest.

Development of Advanced Polymeric Architectures

The polymerizable nature of the acrylamide functionality offers significant opportunities for materials science. Research should move beyond simple homopolymers to the design of sophisticated polymeric architectures with tailored properties.

Controlled Radical Polymerization (CRP): The application of CRP techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization) to this compound would enable the synthesis of well-defined polymers with controlled molecular weight, low dispersity, and complex architectures such as block copolymers and star polymers. nih.gov For example, ABA triblock copolymers incorporating a central hydrophilic block like poly(ethylene glycol) (PEG) and outer blocks of poly(this compound) could self-assemble into nanostructures for drug delivery applications. nih.gov

Topochemical Polymerization: Given the planar and rigid nature of the molecule, investigating the solid-state packing of this compound derivatives is crucial. If appropriate crystal packing can be achieved, topochemical polymerization, a solvent- and catalyst-free reaction in the crystalline state, could yield highly ordered, crystalline polymers with unique electronic and optical properties. semanticscholar.org This represents a powerful method for creating advanced materials that are inaccessible through conventional solution-phase synthesis. semanticscholar.org

Interpenetrating Polymer Networks (IPNs): Creating IPNs where a poly(this compound) network is intertwined with another polymer network (e.g., polyacrylamide or poly(N-isopropylacrylamide)) could lead to hydrogels with enhanced mechanical properties and stimuli-responsiveness. mdpi.com The thiophene units could impart conductivity or other electronic properties to these materials, making them suitable for applications in biosensors or soft robotics. mdpi.com

Polymer ArchitectureSynthetic StrategyPotential Properties & Applications
Block Copolymers RAFT, ATRPSelf-assembly, nanostructured materials, drug delivery. nih.gov
Crystalline Polymers Topochemical PolymerizationHigh charge carrier mobility, anisotropic optical properties, organic electronics. semanticscholar.org
Interpenetrating Networks Sequential PolymerizationEnhanced mechanical strength, stimuli-responsive hydrogels, biosensors. mdpi.com

Synergistic Application of Experimental and Computational Approaches

To accelerate discovery and deepen understanding, future research must integrate computational chemistry with experimental work.

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of both synthetic reactions and reactivity pathways. nih.govfz-juelich.de For instance, computational studies can predict the activation energies for the Michael addition of various nucleophiles, helping to identify the most promising reaction partners. researchgate.net This approach can also rationalize the regioselectivity of thiophene functionalization and guide the design of catalysts for novel synthetic routes. mdpi.com

Materials Property Simulation: Molecular dynamics (MD) and Monte Carlo simulations can predict the bulk properties of polymers derived from this compound. mdpi.com These simulations can provide insights into the self-assembly of block copolymers, the mechanical properties of IPNs, and the charge transport characteristics of crystalline polymers synthesized via topochemical methods. This predictive power allows for the in silico design of materials with desired functionalities before undertaking extensive experimental synthesis.

Integration with Emerging Chemical Technologies

The unique structure of this compound makes it an ideal candidate for integration with cutting-edge chemical technologies.

Flow Chemistry: The synthesis of this compound and its subsequent functionalization could be significantly improved by transitioning from batch to continuous flow processing. Flow chemistry offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and facile scalability. This is particularly relevant for potentially exothermic reactions like Michael additions or nitrations.

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen catalysts, solvents, and reaction conditions for the synthesis of this compound derivatives. Similarly, HTE can be applied to investigate the reactivity of the compound with a large library of nucleophiles or to screen the properties of novel polymer formulations. This data-rich approach, when coupled with machine learning algorithms, can dramatically accelerate the optimization and discovery process.

By pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a cornerstone for the development of novel synthetic methodologies, complex molecular structures, and advanced functional materials.

Q & A

Basic Questions

Q. How can 3-(2-Thienyl)acrylamide be synthesized, and what methods confirm its stereochemical purity?

  • Methodological Answer : The synthesis typically involves amidation of thienyl-substituted acrylic acid derivatives. For example, stereoisomers of acrylamides can be obtained via reaction of 5-nitro-2-thiophenecarboxaldehyde with 2-thiopheneacetic acid, followed by amidation. Confirmation of stereochemistry requires UV/Vis and IR spectroscopy to distinguish α- and β-forms, supplemented by dipole moment measurements to validate cis/trans configurations .

Q. What spectroscopic techniques are critical for characterizing thienyl-substituted acrylamides?

  • Methodological Answer :

  • UV/Vis Spectroscopy : Identifies π→π* transitions in the thienyl and acrylamide moieties, with shifts indicating conjugation or steric effects.
  • IR Spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm⁻¹) and thiophene ring vibrations (C-S/C=C stretches ~600–800 cm⁻¹).
  • NMR : ¹H/¹³C NMR resolves substituent positioning and electronic environments (e.g., coupling constants for cis/trans isomers).
    Table 1: Key Spectral Peaks for this compound
TechniqueKey PeaksInterpretation
UV/Vis~280–320 nmConjugation in thienyl-acrylamide system
IR~1650 cm⁻¹Amide C=O stretch
¹H NMRδ 6.5–7.5 ppmThiophene protons

Q. What protocols ensure reproducibility in acrylamide-based polymer synthesis?

  • Methodological Answer : Use controlled radical polymerization (e.g., RAFT) with strict monomer-to-initiator ratios. Purify monomers via recrystallization or column chromatography to remove inhibitors. Monitor reaction kinetics via GPC and FTIR to track conversion rates and polymer branching .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound derivatives with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to targets like JAK2 kinase. Density Functional Theory (DFT) calculations assess electronic properties influencing inhibitor potency. Validate models with enzymatic assays (e.g., IC₅₀ measurements) and correlate with in silico predictions .

Q. How to resolve discrepancies in acrylamide quantification data across LC-MS and GC-MS platforms?

  • Methodological Answer :

  • Standardization : Use isotopically labeled internal standards (e.g., ¹³C₃-acrylamide) to correct for matrix effects.
  • Method Validation : Perform spike-recovery tests (80–120% acceptable range) and inter-laboratory comparisons.
  • Data Reconciliation : Apply multivariate analysis (PCA) to identify platform-specific biases (e.g., ionization efficiency in LC-MS vs. derivatization losses in GC-MS) .

Q. What experimental strategies minimize by-products during this compound synthesis?

  • Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE):

  • Temperature : 0–5°C reduces side reactions (e.g., Michael addition).
  • Catalyst : Use triethylamine (TEA) for efficient nucleophilic substitution.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of thiophene precursors.
    Monitor reaction progress via TLC/HPLC and isolate intermediates to suppress dimerization .

Q. How to design structure-activity relationship (SAR) studies for acrylamide derivatives targeting antioxidant activity?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., cyano, nitro) to enhance radical scavenging.
  • Assays : Use DPPH/ABTS radical quenching assays with IC₅₀ calculations. Compare with positive controls (e.g., ascorbic acid).
  • Data Analysis : Apply QSAR models to correlate substituent Hammett constants (σ) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.